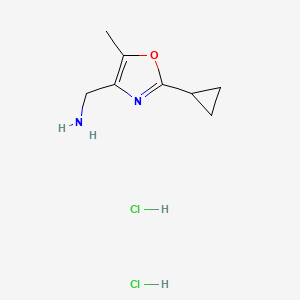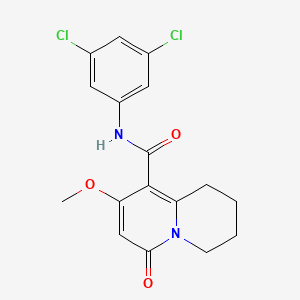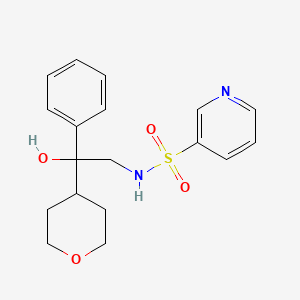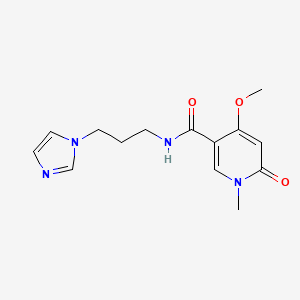
(2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanamine;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanamine;dihydrochloride” is a chemical compound . It contains a cyclopropyl group, a methyl group, and an oxazolyl group . The exact properties and uses of this specific compound are not widely documented in the available literature.
Molecular Structure Analysis
The molecular structure of “(2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanamine;dihydrochloride” includes a 5-membered oxazole ring with a nitrogen atom at position 3 and an oxygen atom at position 1 . The oxazole ring is substituted with a cyclopropyl group and a methyl group .
Chemical Reactions Analysis
The specific chemical reactions involving “(2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanamine;dihydrochloride” are not detailed in the available literature. Oxazole derivatives, in general, have been found to participate in a variety of chemical reactions due to the presence of the oxazole ring .
Wissenschaftliche Forschungsanwendungen
Pharmacological Insights and Metabolism
Pharmacological studies have delved into the metabolism and effects of related compounds, offering insights into how (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanamine;dihydrochloride might be processed within biological systems. For example, research on ticagrelor, a compound used for preventing thrombotic events, illustrates the metabolic pathways and excretion processes that could be similar for related chemical structures. Ticagrelor is rapidly absorbed, metabolized primarily by O-deethylation, and excreted through both urine and feces, highlighting the body's capacity to metabolize and eliminate complex organic molecules (Teng et al., 2010).
Environmental and Toxicological Applications
The environmental impact and toxicological profiles of chemical compounds are critical areas of study. Research on various compounds, including those structurally related to (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanamine;dihydrochloride, has provided valuable data on potential environmental persistence, bioaccumulation, and toxic effects on humans and wildlife. Studies on 1,2-dichloropropane, for example, indicate the potential neurological effects following exposure, which may shed light on the environmental and health safety considerations for handling and disposing of related chemicals (Kwak et al., 2018).
Therapeutic Potential
Explorations into the therapeutic applications of complex organic molecules often reveal potential drug candidates for treating various conditions. Research on novel compounds can uncover mechanisms of action that contribute to drug development efforts. For instance, studies on memantine, an NMDA antagonist with therapeutic activity in neurological conditions, provide a framework for understanding how structurally similar compounds might interact with biological receptors and pathways to exert therapeutic effects (Kornhuber et al., 1989).
Eigenschaften
IUPAC Name |
(2-cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O.2ClH/c1-5-7(4-9)10-8(11-5)6-2-3-6;;/h6H,2-4,9H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCFHXDBPBBDLDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2CC2)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanamine;dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[benzyl(methyl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2584706.png)
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-4-(phenylsulfonyl)butanamide hydrochloride](/img/structure/B2584707.png)

![7-chloro-N-(3,5-dimethoxyphenyl)-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2584710.png)


![N-(1-cyano-3-methylbutyl)-2-[(5-cyanopyridin-2-yl)(methyl)amino]acetamide](/img/structure/B2584713.png)



![3-{[7-chloro-3-(morpholinocarbonyl)-4,4-dioxo-4lambda~6~,1,2-benzothiadiazin-1(4H)-yl]methyl}benzonitrile](/img/structure/B2584724.png)
![Ethyl 7-(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)-2-oxa-7-azaspiro[3.4]octane-5-carboxylate](/img/structure/B2584725.png)
![N-[2-[(5E)-5-[(4-Chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]prop-2-enamide](/img/structure/B2584727.png)
![N-[(4-methoxyphenyl)methyl]-2-[5-[(4-methylphenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2584728.png)